molecular formula C9H14Cl2O2 B1354076 Ethyl 4,4-dichlorocyclohexanecarboxylate CAS No. 444578-35-2

Ethyl 4,4-dichlorocyclohexanecarboxylate

Cat. No. B1354076
M. Wt: 225.11 g/mol
InChI Key: AWUTUWCWOFBQSG-UHFFFAOYSA-N
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Description

Ethyl 4,4-dichlorocyclohexanecarboxylate is a chemical compound with the molecular formula C9H14Cl2O2 . It has an average mass of 225.112 Da and a monoisotopic mass of 224.037079 Da .

Physical and Chemical Properties This compound has a density of 1.2±0.1 g/cm3, a boiling point of 276.3±40.0 °C at 760 mmHg, and a flash point of 108.5±26.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its refractive index is 1.482, and it has a molar refractivity of 53.2±0.4 cm3 . The compound’s polar surface area is 26 Å2, and its polarizability is 21.1±0.5 10-24cm3 . Its surface tension is 36.6±5.0 dyne/cm, and it has a molar volume of 186.4±5.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4,4-dichlorocyclohexanecarboxylate, though not directly mentioned, is related to various derivatives and similar compounds in scientific research, highlighting its relevance in synthetic organic chemistry. For example, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was synthesized for the first time through a multi-component condensation, indicating the compound's utility in building complex molecular architectures (Kurbanova et al., 2019). This synthesis demonstrates the compound's potential as a precursor or intermediate in creating functionally rich cyclohexane derivatives.

Catalytic Applications

The derivative ethyl 2-oxocyclohexanecarboxylate was used as a novel, efficient, and versatile ligand for copper-catalyzed coupling reactions, showcasing the potential of ethyl 4,4-dichlorocyclohexanecarboxylate related compounds in facilitating diverse bond-forming reactions under mild conditions (Lv & Bao, 2007). This highlights the role of such compounds in developing new methodologies for constructing complex organic molecules.

Medicinal Chemistry and Biological Applications

Although the specific biological or medicinal applications of ethyl 4,4-dichlorocyclohexanecarboxylate are not directly cited, the research on closely related compounds implies the potential utility in drug discovery and development. For instance, compounds synthesized from similar processes have been explored for their antitumor and anti-monoamine oxidase activities, suggesting that derivatives of ethyl 4,4-dichlorocyclohexanecarboxylate might also possess valuable biological properties (Markosyan et al., 2020).

properties

IUPAC Name

ethyl 4,4-dichlorocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUTUWCWOFBQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dichlorocyclohexanecarboxylate

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